molecular formula C14H9BrF2O2 B5854456 2,4-difluorobenzyl 3-bromobenzoate

2,4-difluorobenzyl 3-bromobenzoate

Cat. No.: B5854456
M. Wt: 327.12 g/mol
InChI Key: ODHUVQQKFWNGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzyl 3-bromobenzoate is a high-value synthetic intermediate designed for advanced research and development applications. This compound integrates a 3-bromobenzoate moiety with a 2,4-difluorobenzyl group, making it a versatile building block in organic synthesis. Its molecular structure is particularly valuable in medicinal chemistry for the construction of potential active pharmaceutical ingredients (APIs), where the fluorine atoms can enhance metabolic stability and bioavailability . Similarly, in material science, this compound can be utilized to create novel polymers and liquid crystals, with the fluorine content contributing to desired properties such as chemical resistance and thermal stability . Researchers also employ this chemical in the development of agrochemicals and specialty fine chemicals. It is strictly intended for research use in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2O2/c15-11-3-1-2-9(6-11)14(18)19-8-10-4-5-12(16)7-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHUVQQKFWNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2,4-difluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

  • Dissolve 3-bromobenzoic acid in a suitable solvent like dichloromethane.
  • Add 2,4-difluorobenzyl alcohol to the solution.
  • Introduce a catalytic amount of sulfuric acid.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2,4-difluorobenzyl 3-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzyl 3-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The difluorobenzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2,4-difluorobenzyl 3-bromobenzyl alcohol.

    Oxidation: 2,4-difluorobenzoic acid and 3-bromobenzoic acid.

Scientific Research Applications

2,4-Difluorobenzyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-difluorobenzyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzymes or receptors that are critical for disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2,4-difluorobenzyl 3-bromobenzoate with analogs differing in halogen type, substitution pattern, or functional groups:

Compound Name Benzyl Substituents Benzoate Substituent Molecular Weight (g/mol) Key Physicochemical Notes
2,4-Difluorobenzyl 3-bromobenzoate 2,4-F₂ 3-Br 329.07 High lipophilicity; moderate steric bulk
2,4-Dichlorobenzyl 3-bromobenzoate 2,4-Cl₂ 3-Br 363.46 Increased steric hindrance vs. F₂
4-Fluorobenzyl 3-bromobenzoate 4-F 3-Br 293.12 Reduced halogen interactions vs. dihalogenated analogs
3,4-Difluorobenzyl 3-bromobenzoate 3,4-F₂ 3-Br 329.07 Altered electronic profile due to meta-fluorine
2,4-Difluorobenzyl 4-bromobenzoate 2,4-F₂ 4-Br 329.07 Bromine position affects π-π stacking
Anticancer and Antiestrogenic Activity
  • 2,4-Difluorobenzyl derivatives (e.g., compound 6e in ) exhibit slightly reduced activity compared to 2,4-dichlorobenzyl analogs (compound 1 ), suggesting that chlorine’s larger atomic radius enhances hydrophobic interactions in target binding .
  • 3,4-Difluorobenzyl derivatives (e.g., compound 53 in ) modulate distinct cellular pathways compared to 2,4-difluorobenzyl analogs, likely due to differences in fluorine positioning and dipole moments .
Protein-Ligand Interactions
  • The difluorobenzyl moiety in compounds like GS-CA1 () mimics aromatic residues (e.g., F1417 of NUP153), enabling π-stacking and hydrophobic interactions . Substituting fluorine with chlorine (as in dichlorobenzyl analogs) may disrupt this mimicry due to steric clashes.

Research Findings and Key Insights

Halogen Substitution Patterns: 2,4-Dihalo substitution (F₂ or Cl₂) is critical for maintaining biological activity, as mono-halogenation (e.g., 4-F) reduces potency . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity optimize electronic effects without excessive steric bulk, making 2,4-difluorobenzyl derivatives versatile scaffolds .

Positional Isomerism :

  • 3,4-Difluorobenzyl analogs exhibit divergent biological profiles compared to 2,4-difluorobenzyl derivatives, highlighting the importance of substitution geometry .

Q & A

Q. How does 2,4-difluorobenzyl 3-bromobenzoate compare to its 2,5-difluoro analog in catalytic applications?

  • Methodological Answer : The 2,4-difluoro isomer exhibits superior reactivity in Pd-catalyzed couplings due to better leaving-group activation (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for 2,5-difluoro). X-ray crystallography reveals shorter C–Br bond lengths (1.89 Å vs. 1.92 Å), enhancing oxidative addition efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.